吲哚吡-1

描述

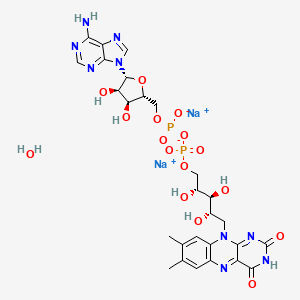

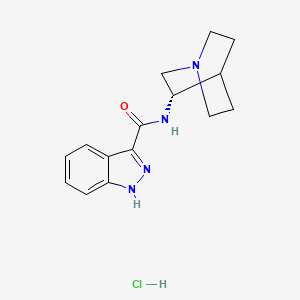

“Indopy-1” is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) that was first discovered for its ability to display reversible competitive inhibition of dNTP binding . It’s used in the treatment of HIV-1, an essential enzyme that targets half of approved anti-AIDS drugs .

Synthesis Analysis

The chemical synthesis of INDOPY-1 starts with the condensation of commercially available N-acetyl-3-hydroxyindole with 4-nitroaniline .

Molecular Structure Analysis

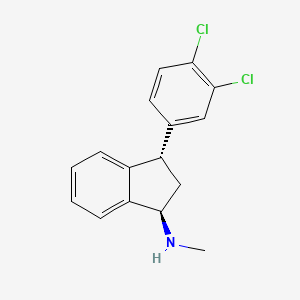

The molecular structure of INDOPY-1 was revealed through the HIV-1 RT/DNA/INDOPY-1 crystal structure . This structure revealed a unique mode of inhibitor binding at the polymerase active site without involving catalytic metal ions .

Chemical Reactions Analysis

Biochemical studies showed that INDOPY-1 arrests RT/DNA in a post-translocated (P site) complex . Its potency was markedly increased when supplemented with a physiological concentration of ATP .

Physical And Chemical Properties Analysis

The chemical formula of INDOPY-1 is C19H12N4O3 . More detailed physical and chemical properties might require specific experimental data which is not available in the current resources.

科学研究应用

HIV-1 逆转录酶抑制

吲哚吡-1: 被鉴定为一种有效的 HIV-1 逆转录酶 (RT) 抑制剂。它在转位后构象中与酶结合,取代核苷酸并诱导稳定的死端复合物。 这种独特的机制阻止了核苷酸的结合,并有效地“冻结”了酶,抑制了 HIV-1 的复制 .

对 NNRTI 的耐药性

研究表明,This compound 对耐非核苷类逆转录酶抑制剂 (NNRTI) 的 HIV 株有效。 与 NNRTI 不同,this compound 可以与 RT-DNA/DNA 复合物结合并稳定它们,为耐药性 HIV 感染提供潜在的治疗选择 .

作用机制研究

研究已经探索了This compound 的作用机制,表明它在嘧啶掺入后显示出抑制的“热点”。 这表明一种选择性抑制过程,可以进一步用于治疗目的 .

作用机制

Target of Action

Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) . The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target .

Mode of Action

Indopy-1 competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs) . It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex . This “freezed” conformation at the post-translocation step prevents nucleotide binding .

Biochemical Pathways

Indopy-1 affects the polymerization reaction pathway of the HIV-1 RT enzyme . Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C) . The presence of ATP can enhance the inhibitory effects of Indopy-1 .

Pharmacokinetics

Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors .

Result of Action

The result of Indopy-1’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process . This leads to a decrease in viral load and potentially slows the progression of the disease.

Action Environment

For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to Indopy-1 . These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.

未来方向

属性

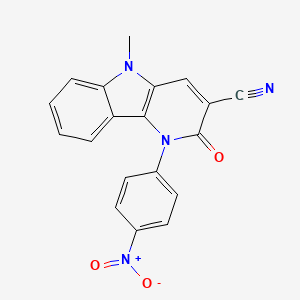

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXGCXFOXXFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)